(2-Chloro-3,5-dimethylphenyl)boronic acid (2-Chloro-3,5-dimethylphenyl)boronic acid
Brand Name: Vulcanchem
CAS No.: 1451391-50-6
VCID: VC5119731
InChI: InChI=1S/C8H10BClO2/c1-5-3-6(2)8(10)7(4-5)9(11)12/h3-4,11-12H,1-2H3
SMILES: B(C1=CC(=CC(=C1Cl)C)C)(O)O
Molecular Formula: C8H10BClO2
Molecular Weight: 184.43

(2-Chloro-3,5-dimethylphenyl)boronic acid

CAS No.: 1451391-50-6

Cat. No.: VC5119731

Molecular Formula: C8H10BClO2

Molecular Weight: 184.43

* For research use only. Not for human or veterinary use.

(2-Chloro-3,5-dimethylphenyl)boronic acid - 1451391-50-6

Specification

CAS No. 1451391-50-6
Molecular Formula C8H10BClO2
Molecular Weight 184.43
IUPAC Name (2-chloro-3,5-dimethylphenyl)boronic acid
Standard InChI InChI=1S/C8H10BClO2/c1-5-3-6(2)8(10)7(4-5)9(11)12/h3-4,11-12H,1-2H3
Standard InChI Key RXDUWKGWESJHII-UHFFFAOYSA-N
SMILES B(C1=CC(=CC(=C1Cl)C)C)(O)O

Introduction

PropertyValueSource
Molecular FormulaC₈H₁₀BClO₂
Molecular Weight184.43 g/mol
Boiling Point350.0±52.0°C at 760 mmHg
Exact Mass184.046 g/mol
LogP0.636
PSA40.46 Ų

Applications in Organic Synthesis

(2-Chloro-3,5-dimethylphenyl)boronic acid is predominantly employed in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern C-C bond formation. In these reactions, the boronic acid acts as a nucleophilic partner, reacting with aryl halides in the presence of a palladium catalyst to generate biaryl structures. For example, coupling with 4-bromoanisole would yield a chloro-dimethyl-substituted biphenyl ether, a scaffold prevalent in liquid crystal materials .

Additionally, the compound’s chlorine substituent offers a site for further functionalization. Nucleophilic aromatic substitution (SNAr) reactions could replace the chlorine atom with amines or alkoxides, enabling the synthesis of diversely substituted aromatic systems. This dual reactivity—boronic acid coupling and halogen substitution—makes it a versatile intermediate in medicinal chemistry for constructing drug candidates .

Hazard StatementPrecautionary Measure
H302: Harmful if swallowedAvoid eating, drinking, or smoking during use
H315: Skin irritationWear protective gloves/clothing
H319: Eye irritationUse eye/face protection
H335: Respiratory irritationUse ventilation or respiratory protection

Recent Research and Future Directions

Recent advancements in boronic acid chemistry have highlighted the potential of (2-Chloro-3,5-dimethylphenyl)boronic acid in materials science. Its incorporation into metal-organic frameworks (MOFs) has been explored for gas storage applications, leveraging the boron-oxygen bonds’ ability to coordinate with metal ions . In drug discovery, derivatives of this compound are being investigated as protease inhibitors, capitalizing on the boronic acid’s ability to form reversible covalent bonds with enzyme active sites .

Future research may focus on optimizing its synthetic accessibility and exploring novel catalytic systems to enhance its reactivity in cross-coupling reactions. Additionally, environmental fate studies are needed to assess its biodegradation pathways and ecotoxicological impact.

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